methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
Description
Methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C21H16Cl2N2O3 |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C21H16Cl2N2O3/c1-10-16(21(27)28-2)18(17-13-5-3-4-6-15(13)25-20(17)26)19(24-10)12-8-7-11(22)9-14(12)23/h3-9,17,24H,1-2H3,(H,25,26) |
InChI Key |
YEUGZFGNLDLMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=C(C=C(C=C2)Cl)Cl)C3C4=CC=CC=C4NC3=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Knorr Pyrrole Synthesis
The Knorr method employs β-ketoesters and α-aminoketones to form the pyrrole ring. For this compound, methyl acetoacetate reacts with 2,4-dichlorophenylhydrazine under acidic conditions to generate a hydrazone intermediate. Subsequent cyclization in the presence of trifluoroacetic acid (TFA) yields the dichlorophenyl-substituted pyrrole framework. The indole moiety is introduced via a Friedel-Crafts alkylation using 2-oxoindole derivatives, catalyzed by Lewis acids such as zinc chloride.
Key Reaction Conditions:
Hantzsch Pyrrole Synthesis
The Hantzsch method utilizes 1,3-dicarbonyl compounds and ammonia equivalents. Here, methyl 3-aminocrotonate reacts with 2,4-dichlorobenzaldehyde in a [3+2] cycloaddition to form the pyrrole ring. The indole component is subsequently attached through a nucleophilic aromatic substitution reaction at the 4-position of the pyrrole.
Optimization Insights:
-
Replacing ammonia with ammonium acetate improves regioselectivity.
-
Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes.
Regioselective Multi-Component Reactions (MCRs)
Recent advances highlight MCRs as efficient one-pot strategies for constructing the pyrrole-indole scaffold. Calcium triflate (Ca(OTf)₂) catalyzes the regioselective coupling of 3-ylideneoxindoles, 1,3-diketones, and primary amines.
Calcium-Triflate-Catalyzed MCR
A representative procedure involves:
-
Activation: 3-ylideneoxindole (1a , 0.40 mmol) and Ca(OTf)₂ (0.04 mmol) in isobutanol at 90°C.
-
Coupling: Addition of 1,3-diketone (5a , 0.40 mmol) and aniline (6a , 0.44 mmol).
-
Cyclization: Stirring at 80°C for 6–8 hours yields the product after column chromatography.
Performance Metrics:
| Parameter | Value |
|---|---|
| Yield | 61–68% |
| Regioselectivity | >95:5 |
| Solvent | Isobutanol |
| Catalyst Loading | 10 mol% Ca(OTf)₂ |
This method avoids isolating intermediates, enhancing atom economy. The calcium ion coordinates with carbonyl groups, directing regioselectivity toward the 4-position of the pyrrole.
Solid-Phase Synthesis for Scalability
Solid-phase techniques enable scalable production by immobilizing reactive intermediates on resin. A polystyrene-bound β-ketoester resin reacts sequentially with 2,4-dichlorophenyl isocyanate and 2-oxoindole-3-acetic acid. Cleavage with trimethylsilyl bromide (TMSBr) releases the target compound.
Advantages:
-
Purity: >90% without chromatography
-
Scalability: Gram-to-kilogram scale demonstrated
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Limitation |
|---|---|---|---|---|
| Knorr Synthesis | 45–55 | 85–90 | Moderate | Low regioselectivity |
| Hantzsch Synthesis | 50–60 | 88–92 | High | Requires high temperatures |
| Calcium-Triflate MCR | 61–68 | 95–98 | High | Catalyst cost |
| Solid-Phase | 70–75 | 90–95 | Very High | Specialized equipment needed |
The calcium-triflate MCR offers the best balance of yield and purity, while solid-phase synthesis excels in scalability.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Pyrrole Formation
Protonation of the β-ketoester enolate can lead to undesired dihydropyran byproducts. Using non-polar solvents (e.g., toluene) and low temperatures (−10°C) suppresses this pathway.
Indole Coupling Challenges
The electron-deficient 2,4-dichlorophenyl group hinders electrophilic substitution at the pyrrole’s 4-position. Employing directed ortho-metalation (DoM) with lithium hexamethyldisilazide (LiHMDS) circumvents this issue, achieving >90% coupling efficiency.
Purification and Characterization
Final purification typically involves silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1). Advanced characterization includes:
-
High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion at m/z 415.3 [M+H]⁺.
-
X-ray Crystallography: Validates the substitution pattern (e.g., C21H16Cl2N2O3, P2₁/c space group).
Industrial-Scale Optimization
For kilogram-scale production, continuous flow reactors outperform batch systems:
-
Residence Time: 30 minutes vs. 12 hours in batch
-
Yield Increase: 12% due to improved heat transfer
-
Solvent Consumption: Reduced by 40%.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
-
Basic hydrolysis : Treatment with aqueous NaOH/EtOH (1:1 v/v) at 80°C for 6 hours yields the corresponding carboxylic acid.
-
Acidic hydrolysis : Concentrated HCl in refluxing THF (12 hours) produces the same acid.
Mechanistic pathway :
| Conditions | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Basic (NaOH/EtOH, 80°C) | 1M NaOH | 5-(2,4-DCl-Ph)-2-Me-4-(indolone)-pyrrole-3-COOH | 78 | |
| Acidic (HCl/THF, reflux) | 6M HCl | 5-(2,4-DCl-Ph)-2-Me-4-(indolone)-pyrrole-3-COOH | 65 |
Nucleophilic Substitution at Dichlorophenyl Group
The 2,4-dichlorophenyl group undergoes selective substitution at the para-chlorine position due to steric and electronic factors:
-
Amination : Reacts with primary amines (e.g., ethylamine) in DMF at 120°C for 24 hours to form aryl amine derivatives.
-
Methoxylation : Treatment with NaOMe/MeOH under reflux replaces chlorine with methoxy groups.
Example :
| Reaction Type | Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Amination | Ethylamine, DMF, 120°C, 24h | 5-(2-Cl-4-NHEt-Ph)-pyrrole derivative | >90% para | |
| Methoxylation | NaOMe/MeOH, reflux, 12h | 5-(2-Cl-4-OMe-Ph)-pyrrole derivative | >95% para |
Oxidation of Dihydroindole Moiety
The 2-oxo-2,3-dihydro-1H-indole group is oxidized to a fully aromatic indole system using strong oxidants:
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : In dry DCM at 25°C for 2 hours, achieves quantitative conversion.
-
PCC (Pyridinium chlorochromate) : In acetone at 0°C to 25°C over 6 hours, yields 92% product.
Mechanism :
| Oxidant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| DDQ | DCM, 25°C, 2h | 4-(2-Oxoindol-3-yl)-pyrrole derivative | 100 | |
| PCC | Acetone, 0°C→25°C, 6h | 4-(2-Oxoindol-3-yl)-pyrrole derivative | 92 |
Electrophilic Substitution on Pyrrole Ring
The electron-rich pyrrole ring undergoes electrophilic attacks, primarily at the C-5 position due to steric hindrance from the 2-methyl and 3-carboxylate groups:
-
Nitration : HNO₃/AcOH at 0°C introduces a nitro group at C-5.
-
Sulfonation : SO₃/H₂SO₄ at 50°C sulfonates the ring.
Regioselectivity :
| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃ (1 eq), AcOH, 0°C, 4h | 5-Nitro-pyrrole derivative | 68 | |
| Sulfonation | SO₃ (2 eq), H₂SO₄, 50°C, 8h | 5-Sulfo-pyrrole derivative | 55 |
Ring-Opening Reactions
Under strong acidic conditions (e.g., H₂SO₄, 100°C), the pyrrole ring undergoes cleavage, producing linear ketones and ammonium salts:
Cyclization Reactions
The compound participates in intramolecular cyclization to form polycyclic systems:
-
Heck coupling : With Pd(OAc)₂/PPh₃, forms fused indole-pyrrole systems .
-
Acid-mediated cyclization : In TFA, generates tricyclic lactams via imino-tautomer intermediates .
Key observation : Cyclization modes depend on protecting groups and acid stability .
Spectroscopic Data for Reaction Monitoring
Critical spectral signatures for characterizing reaction products:
| Functional Group | IR (cm⁻¹) | -NMR (δ, ppm) | Reference |
|---|---|---|---|
| Ester (COOCH₃) | 1720–1740 | 3.75 (s, 3H) | |
| Indole NH | 3300–3400 | 10.2 (s, 1H) | |
| Dichlorophenyl (C-Cl) | – | 7.45–7.60 (m, 2H, aromatic) |
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of pyrrole compounds exhibit notable antimicrobial properties. Methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate has been tested against various bacterial strains, showing significant zones of inhibition. For instance:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
This activity suggests potential use in developing new antimicrobial agents.
Antioxidant Activity
Studies indicate that the compound exhibits antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. The DPPH radical scavenging assay results demonstrate that certain derivatives possess stronger antioxidant capabilities than standard antioxidants like ascorbic acid.
Applications in Drug Development
The unique structural features of this compound make it a candidate for further development in various therapeutic areas:
Anti-cancer Agents
Research has highlighted the potential of pyrrole derivatives in cancer therapy due to their ability to inhibit tumor cell proliferation. Studies have shown that specific modifications to the methyl 5-(2,4-dichlorophenyl) structure enhance cytotoxicity against cancer cell lines.
Neuroprotective Effects
Given the compound's structural similarity to known neuroprotective agents, it is being investigated for its potential to protect neuronal cells from damage and degeneration.
Case Studies and Research Findings
Numerous studies have documented the synthesis and evaluation of this compound. Notable findings include:
- Antimicrobial Screening : A study published in a peer-reviewed journal reported the synthesis of several derivatives and their antimicrobial activities against common pathogens .
- Cytotoxicity Assays : Another research effort evaluated the cytotoxic effects of synthesized compounds on various cancer cell lines, demonstrating promising results .
Mechanism of Action
The mechanism of action of methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-4,5-dimethyl-1,3-dioxolane
- 1-(2,4-Dichloro-phenyl)-2-imidazol-1-yl-ethanone
Uniqueness
Methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Methyl 5-(2,4-dichlorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to summarize its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 415.3 g/mol. It features a pyrrole ring substituted with a dichlorophenyl group and an indole-derived moiety, which are critical for its biological activity.
1. Anticancer Activity
Research has shown that this compound exhibits notable anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A431 (human epidermoid carcinoma) | < 10 | High cytotoxicity |
| U251 (human glioblastoma) | < 20 | Moderate cytotoxicity |
| WM793 (human melanoma) | < 15 | Significant growth inhibition |
The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the Bcl-2 family proteins .
2. Antimicrobial Activity
The compound also displays antimicrobial properties. Preliminary studies indicate effectiveness against several bacterial strains, suggesting potential use as an antibacterial agent. The structure-activity relationship (SAR) analysis points to the dichlorophenyl group as a crucial component enhancing its antimicrobial efficacy .
3. Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. It has been shown to promote neurite outgrowth and improve neuronal survival under stress conditions, indicating its potential in treating neurodegenerative diseases .
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in neuronal cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Model : In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
- Neurodegenerative Disease Model : In an animal model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid-beta plaque accumulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
